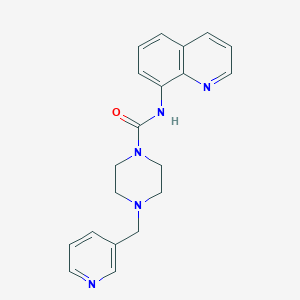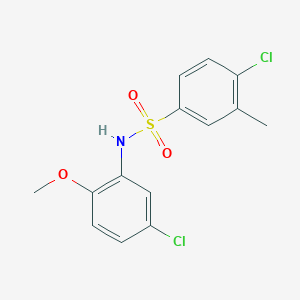
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide, commonly known as CCMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CCMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.83 g/mol.
Mécanisme D'action
The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CCMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in the growth and proliferation of cancer cells. CCMS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects. In cancer research, CCMS has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce metastasis (the spread of cancer to other parts of the body). In inflammation research, CCMS has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
CCMS has several advantages for lab experiments, including its high purity, solubility in organic solvents, and ability to target specific enzymes and signaling pathways. However, CCMS also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for CCMS research, including the development of new synthesis methods to improve yields and purity, the identification of new therapeutic applications, and the optimization of dosing and administration methods. Additionally, further research is needed to fully understand the mechanism of action of CCMS and its potential side effects. Overall, CCMS has shown promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
CCMS can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CCMS. The synthesis of CCMS has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
CCMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells through its ability to target specific enzymes and signaling pathways. Inflammation research has shown that CCMS can reduce inflammation by inhibiting the activity of inflammatory mediators. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-5-12(9)16)21(18,19)17-13-8-10(15)3-6-14(13)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXTWAFSDSOMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
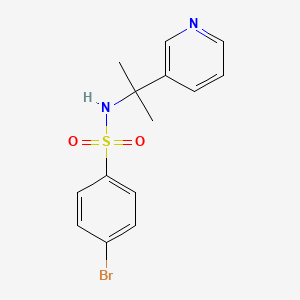
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
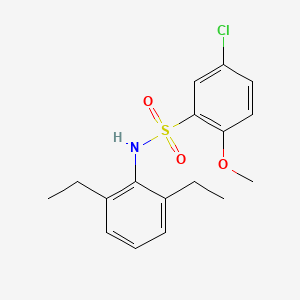
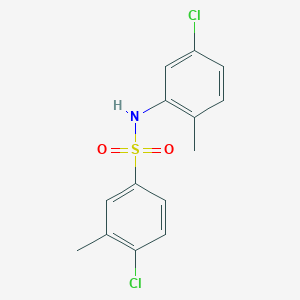
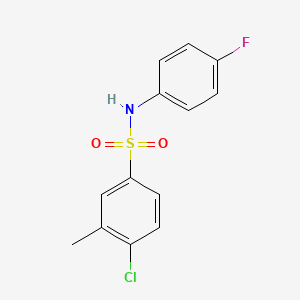
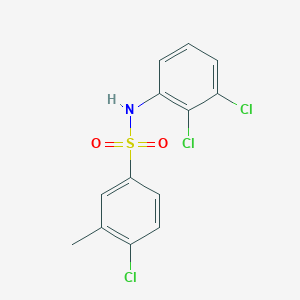
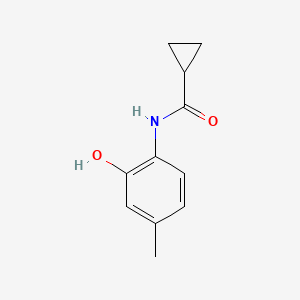
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
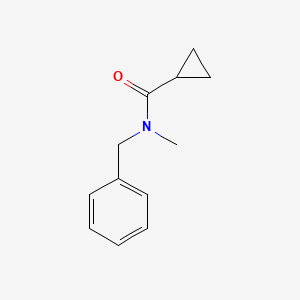
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
